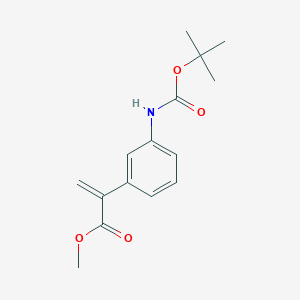![molecular formula C31H38N2O3 B8732319 2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE CAS No. 34924-25-9](/img/structure/B8732319.png)
2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE
Vue d'ensemble
Description
2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE is a complex organic compound characterized by its unique structure, which includes a fluorenone core substituted with piperidyl butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.
Substitution with Piperidyl Butyl Groups: The introduction of piperidyl butyl groups can be achieved through a nucleophilic substitution reaction. This involves the reaction of the fluorenone core with 1-piperidyl butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: The piperidyl butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may produce fluorenol derivatives.
Applications De Recherche Scientifique
2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE involves its interaction with molecular targets such as enzymes or receptors. The piperidyl butyl groups may enhance its binding affinity to these targets, leading to specific biological effects. The fluorenone core can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: Similar fluorenone core but with bromine substituents.
2,7-Di-tert-butyl-9H-fluoren-9-one: Substituted with tert-butyl groups instead of piperidyl butyl groups.
9H-Fluoren-9-one: The parent compound without any substituents.
Uniqueness
2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE is unique due to the presence of piperidyl butyl groups, which can significantly alter its chemical and biological properties compared to other fluorenone derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
34924-25-9 |
|---|---|
Formule moléculaire |
C31H38N2O3 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2,7-bis(4-piperidin-1-ylbutanoyl)fluoren-9-one |
InChI |
InChI=1S/C31H38N2O3/c34-29(9-7-19-32-15-3-1-4-16-32)23-11-13-25-26-14-12-24(22-28(26)31(36)27(25)21-23)30(35)10-8-20-33-17-5-2-6-18-33/h11-14,21-22H,1-10,15-20H2 |
Clé InChI |
ZNDNZBVYMDSTJN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCC(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C(=O)CCCN5CCCCC5 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Chloro-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B8732348.png)

